

An In-depth Technical Guide to Tris(2-methylphenyl)arsane

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Compound of Interest

Compound Name: *Tris(2-methylphenyl)arsane*

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Introduction

Tris(2-methylphenyl)arsane, also known as tri-*o*-tolylarsine, is an organoarsenic compound with the chemical formula $C_{21}H_{21}As$. It belongs to the class of triarylarsines, which are notable for their applications in coordination chemistry and as ligands in homogeneous catalysis. The steric bulk imparted by the ortho-methyl groups on the phenyl rings significantly influences its coordination properties and the reactivity of its metal complexes. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and a key application of **Tris(2-methylphenyl)arsane**.

Chemical and Physical Properties

Tris(2-methylphenyl)arsane is a white solid at room temperature. The presence of the three tolyl groups makes it soluble in many common organic solvents. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Tris(2-methylphenyl)arsane**

Property	Value	Reference
CAS Number	2417-85-8	[1]
Molecular Formula	C ₂₁ H ₂₁ As	[1]
Molecular Weight	348.31 g/mol	[1]
IUPAC Name	Tris(2-methylphenyl)arsane	[1]
Synonyms	Tri-o-tolylarsine	[1]
Appearance	White solid	Inferred from related compounds

Synthesis

A general and widely applicable method for the synthesis of triarylarsines is the reaction of a Grignard reagent with an arsenic trihalide, such as arsenic trichloride (AsCl₃) or arsenic triiodide (AsI₃)[2][3][4]. The following is a detailed experimental protocol for the synthesis of **Tris(2-methylphenyl)arsane** adapted from established procedures for analogous compounds.

Experimental Protocol: Synthesis of Tris(2-methylphenyl)arsane

Materials:

- 2-Bromotoluene
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Arsenic trichloride (AsCl₃)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Ethanol (for recrystallization)

- Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)

Procedure:

- Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (3.1 g, 0.128 mol). Add a small crystal of iodine to initiate the reaction.
- Add a solution of 2-bromotoluene (20.5 g, 0.12 mol) in anhydrous diethyl ether (100 mL) dropwise from the dropping funnel to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.
- After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent, 2-methylphenylmagnesium bromide.
- Reaction with Arsenic Trichloride: Cool the Grignard reagent solution to 0 °C in an ice bath.
- Slowly add a solution of arsenic trichloride (5.4 g, 0.03 mol) in anhydrous diethyl ether (50 mL) to the stirred Grignard solution via the dropping funnel. A precipitate will form.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
- Work-up and Purification: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL).
- Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Filter the solution and remove the solvent under reduced pressure to yield the crude product.
- Recrystallize the crude solid from hot ethanol to afford pure **Tris(2-methylphenyl)arsane** as a white crystalline solid.

Spectroscopic Data

The structure of **Tris(2-methylphenyl)arsane** can be confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for **Tris(2-methylphenyl)arsane**

Technique	Expected Chemical Shifts / Peaks
^1H NMR	Aromatic protons (multiplets) in the range of δ 7.0-7.5 ppm. Methyl protons (singlet) around δ 2.3-2.5 ppm.
^{13}C NMR	Aromatic carbons in the range of δ 125-145 ppm. Methyl carbons around δ 20-25 ppm.
Mass Spec (EI)	Molecular ion peak (M^+) at $m/z = 348$.

Crystal Structure

While a crystallographic information file (CIF) for the free **Tris(2-methylphenyl)arsane** ligand is not readily available in open databases, the crystal structures of numerous metal complexes containing this ligand have been determined. In these structures, the arsenic atom is coordinated to the metal center, and the three 2-methylphenyl groups adopt a propeller-like conformation. The C-As-C bond angles are typically around $100\text{-}105^\circ$, and the As-C bond lengths are in the range of $1.95\text{-}1.98\text{ \AA}$. The steric bulk of the ortho-methyl groups plays a crucial role in determining the coordination geometry and the accessibility of the metal center.

Application in Catalysis: Suzuki-Miyaura Cross-Coupling

Tris(2-methylphenyl)arsane and other bulky triarylarsines are effective ligands for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[5][6]. The steric hindrance of the ligand can promote the reductive elimination step and stabilize the active catalytic species.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

Materials:

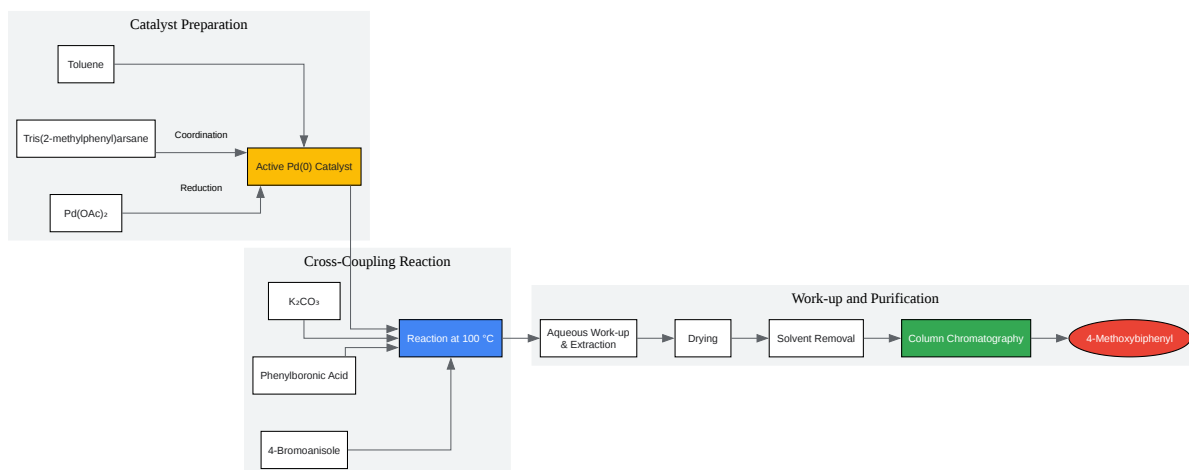
- Palladium(II) acetate [Pd(OAc)₂]
- **Tris(2-methylphenyl)arsane**
- 4-Bromoanisole
- Phenylboronic acid
- Potassium carbonate (K₂CO₃)
- Toluene
- Water
- Standard glassware for inert atmosphere reactions

Procedure:

- In a Schlenk flask, dissolve palladium(II) acetate (2.2 mg, 0.01 mmol) and **Tris(2-methylphenyl)arsane** (7.0 mg, 0.02 mmol) in toluene (5 mL) under a nitrogen atmosphere. Stir the mixture for 10 minutes at room temperature to form the catalyst complex.
- To this solution, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
- Add water (1 mL) to the reaction mixture.
- Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, cool the mixture to room temperature and add water (10 mL).
- Extract the product with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the solution and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-methoxybiphenyl.

Workflow for Suzuki-Miyaura Coupling



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Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

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